molecular formula C15H22ClN3O2 B11532064 N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide

N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B11532064
M. Wt: 311.81 g/mol
InChI Key: NBTMZDDDPDCYMZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure. It features a 5-chloro-2-methoxyphenyl group attached to a 3-(4-methylpiperazin-1-yl)propanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 5-chloro-2-methoxyaniline with a suitable acylating agent to form an intermediate amide.

    Piperazine Introduction: The intermediate is then reacted with 4-methylpiperazine under appropriate conditions to introduce the piperazine moiety.

    Final Coupling: The final step involves coupling the intermediate with a propanoyl chloride derivative to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide derivatives with various functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)butanamide: Similar structure with a butanamide instead of propanamide.

    N-(5-chloro-2-methoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide: Similar structure with an ethyl group on the piperazine ring.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.81 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C15H22ClN3O2/c1-18-7-9-19(10-8-18)6-5-15(20)17-13-11-12(16)3-4-14(13)21-2/h3-4,11H,5-10H2,1-2H3,(H,17,20)

InChI Key

NBTMZDDDPDCYMZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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